molecular formula C16H19NO4 B2831725 N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE CAS No. 1428371-85-0

N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE

Cat. No.: B2831725
CAS No.: 1428371-85-0
M. Wt: 289.331
InChI Key: CBGCWOPNDQXJMR-UHFFFAOYSA-N
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Description

N-[3-(Furan-3-yl)-3-hydroxypropyl]-2-(2-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 2-methylphenoxy group attached to the acetamide backbone and a 3-(furan-3-yl)-3-hydroxypropyl substituent on the nitrogen atom. Acetamide derivatives are widely studied for their pharmacological properties, including analgesic, anti-inflammatory, and enzyme-inhibitory activities .

Properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-12-4-2-3-5-15(12)21-11-16(19)17-8-6-14(18)13-7-9-20-10-13/h2-5,7,9-10,14,18H,6,8,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGCWOPNDQXJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE” typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydroxypropyl group: This step involves the addition of a hydroxypropyl group to the furan ring, which can be done using reagents like epoxides or halohydrins.

    Formation of the o-tolyloxyacetamide moiety: This involves the reaction of o-tolyl alcohol with chloroacetyl chloride to form o-tolyloxyacetyl chloride, which is then reacted with an amine to form the final acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis to create more complex molecules.

Biology

Medicine

May serve as a lead compound for the development of new pharmaceuticals.

Industry

Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which “N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE” exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Phenoxy Group Modifications

  • Compound 30 (): Features a 4-butyryl-2-fluorophenoxy group. The fluorine atom increases electronegativity, while the butyryl moiety adds lipophilicity, likely improving membrane permeability but reducing aqueous solubility .

Amine Side Chain Variations

  • Target Compound : The 3-(furan-3-yl)-3-hydroxypropyl group introduces a heteroaromatic furan ring and a hydroxyl group, which may enhance interactions with polar biological targets (e.g., enzymes or receptors).
  • Compound 32 (): Uses an isoleucine methyl ester side chain, contributing chirality and ester functionality.
  • N-(3-Methoxypropyl)-2-(4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy)acetamide (): Incorporates a pyridinyl-pyrimidinyl aromatic system, which confers rigidity and planar geometry, favoring π-π stacking interactions in biological systems .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Synthesis Yield (%) Key Features
Target Compound C₁₆H₁₉NO₄ 289.33 Not reported Not reported 2-methylphenoxy, hydroxy-furan
Compound 30 () C₁₅H₂₀FNO₃ 305.32 75 82 Fluorine, butyryl, n-butyl
Compound 31 () C₁₄H₁₇FNO₄ 298.29 84 54 Fluorine, butyryl, branched hydroxyalkyl
Compound 32 () C₁₉H₂₅FN₂O₅ 380.41 74 51 Fluorine, butyryl, chiral ester
867258-01-3 () C₁₄H₁₉NO₃ 249.30 Not reported Not reported Tetrahydrofuran, benzyloxy

Key Observations :

  • Melting Points: Compounds with fluorine (e.g., 30–32) exhibit higher melting points (74–84°C) compared to non-halogenated analogues, likely due to increased dipole interactions .
  • Molecular Weight : The target compound (289.33 g/mol) is intermediate in size, suggesting moderate bioavailability compared to bulkier derivatives like Compound 32 (380.41 g/mol).
  • Synthetic Yields : Substituent complexity inversely correlates with yield—Compound 31 (54%) and 32 (51%) require multi-step synthesis, whereas Compound 30 (82%) uses simpler alkylation .

Functional Group Impact on Properties

  • Furan vs. Benzothiazole : The target’s furan ring offers oxygen-based hydrogen-bonding capability, whereas benzothiazole derivatives () provide sulfur-mediated hydrophobic interactions and enhanced aromaticity .
  • Hydroxypropyl vs. Methoxypropyl : The target’s hydroxyl group increases hydrophilicity compared to the methoxypropyl side chain in ’s compound, which prioritizes metabolic stability .

Research Implications and Limitations

  • The 2-methylphenoxy group may reduce toxicity compared to halogenated analogues.
  • The hydroxy-furan side chain could improve solubility without sacrificing lipophilic permeability. Further studies should prioritize synthetic optimization (e.g., yield improvement) and in vitro assays to evaluate bioactivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[3-(furan-3-yl)-3-hydroxypropyl]-2-(2-methylphenoxy)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:

Coupling of intermediates : Reacting furan-3-yl derivatives with hydroxypropyl precursors under nucleophilic substitution conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) .

Acetylation : Introducing the 2-(2-methylphenoxy)acetamide group via acylation with acetic anhydride or chloroacetyl chloride .

  • Optimization : Key parameters include temperature control (60–80°C for amide bond formation), solvent polarity (e.g., dichloromethane for low reactivity, DMF for high), and catalyst selection (e.g., DMAP for acetylation) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional groups (e.g., furan protons at δ 6.3–7.2 ppm, acetamide carbonyl at δ 170–175 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ at m/z 346.15) .
  • HPLC : Quantifies purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the compound’s biological targets?

  • Methodological Answer :

  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. The Lamarckian Genetic Algorithm (LGA) in AutoDock optimizes ligand-receptor binding poses by minimizing free energy .
  • Target Selection : Prioritize enzymes with active sites complementary to the compound’s functional groups (e.g., kinases due to the acetamide’s hydrogen-bonding potential) .
  • Validation : Compare docking scores (ΔG ≤ -7 kcal/mol suggests strong binding) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) to rule out concentration-dependent effects .
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .
  • Structural Analog Comparison : Cross-reference data with structurally similar compounds (e.g., furan-containing acetamides) to isolate moiety-specific effects .

Q. How can reaction mechanisms for oxidation or substitution at the furan ring be elucidated?

  • Methodological Answer :

  • Isotopic Labeling : Track ¹⁸O incorporation during furan oxidation using GC-MS to confirm epoxide or diketone formation .
  • DFT Calculations : Model transition states for electrophilic substitution (e.g., bromination) at the furan’s α-position using Gaussian09 with B3LYP/6-311+G(d,p) basis set .

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